Cas no 1795443-58-1 (α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide)

α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide is a specialized organic compound characterized by its unique α,3-dimethyl substitution and a 6-oxo-1(6H)-pyridazineacetamide core. This compound exhibits high purity and stability, making it suitable for advanced chemical research and development. Its structural complexity and distinctive properties render it valuable for various applications in organic synthesis and medicinal chemistry.
α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide structure
1795443-58-1 structure
商品名:α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide
CAS番号:1795443-58-1
MF:C22H21N5O2
メガワット:387.434444189072
CID:5368709

α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide 化学的及び物理的性質

名前と識別子

    • α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide
    • インチ: 1S/C22H21N5O2/c1-14-7-6-12-26-13-19(23-21(14)26)17-8-4-5-9-18(17)24-22(29)16(3)27-20(28)11-10-15(2)25-27/h4-13,16H,1-3H3,(H,24,29)
    • InChIKey: BRMFQNAAERUVOU-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NN(C(C)C(NC2=CC=CC=C2C2=CN3C(=N2)C(C)=CC=C3)=O)C(=O)C=C1

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 13.20±0.70(Predicted)

α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6469-2221-5μmol
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide
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F6469-2221-30mg
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F6469-2221-10mg
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide
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F6469-2221-50mg
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide
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F6469-2221-20mg
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F6469-2221-10μmol
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide
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F6469-2221-20μmol
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide
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F6469-2221-4mg
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide
1795443-58-1 90%+
4mg
$66.0 2023-04-25

α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide 関連文献

α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamideに関する追加情報

Introduction to α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1795443-58-1 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide, represents a sophisticated blend of structural features that make it a promising candidate for further investigation in drug discovery and therapeutic applications.

At the core of this compound's structure lies a complex arrangement of heterocyclic rings and functional groups, which contribute to its unique chemical properties. The presence of an imidazo[1,2-a]pyridine moiety and a phenyl ring linked through a pyridazine core suggests potential interactions with biological targets that could be exploited for therapeutic benefits. Specifically, the 8-methylimidazo[1,2-a]pyridin-2-yl substituent is particularly noteworthy, as it has been identified in various bioactive molecules and may play a crucial role in modulating biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with greater accuracy. Studies have shown that the structural features of this compound can be optimized to enhance its pharmacological activity. For instance, the α,3-Dimethyl substituents may contribute to stabilizing the molecule's conformation in solution, thereby improving its bioavailability and target engagement.

In the realm of drug discovery, the development of novel scaffolds that incorporate multiple heterocyclic systems is a strategic approach to identifying compounds with enhanced therapeutic potential. The pyridazine core in this molecule is particularly interesting, as it has been associated with various bioactive properties in medicinal chemistry. Research indicates that pyridazine derivatives can exhibit significant effects on enzymes and receptors involved in critical biological processes.

The phenyl ring substituent at the N position further enriches the structural complexity of this compound. Phenyl derivatives are well-documented for their ability to interact with biological targets through hydrophobic and π-stacking interactions. In this context, the specific arrangement of atoms within the N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl] group may be pivotal in determining the compound's binding mode to its intended targets.

One of the most exciting aspects of this compound is its potential application in addressing complex diseases. Current research suggests that molecules with similar structural motifs may interfere with key signaling pathways involved in conditions such as cancer, inflammation, and neurodegeneration. The ability to modulate these pathways could lead to novel therapeutic strategies that are more effective and have fewer side effects compared to existing treatments.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves intricate reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently.

Evaluation of this compound's pharmacokinetic properties is essential for determining its suitability for clinical applications. Studies have begun to explore its solubility, stability, and metabolic pathways. These parameters are critical for assessing how well the compound will be absorbed, distributed, metabolized, and excreted by the body. Understanding these aspects will guide further optimization efforts aimed at improving its bioavailability and therapeutic efficacy.

The role of computational methods in analyzing such complex molecules cannot be overstated. High-throughput virtual screening (HTVS) has been utilized to identify potential binding interactions between this compound and biological targets. These computational approaches not only save time but also provide valuable insights into how structural modifications might enhance binding affinity.

In conclusion, α,3-Dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1(6H)-pyridazineacetamide (CAS no. 1795443-58-1) is a promising entity in chemical biology with significant potential for therapeutic development. Its unique structural features and predicted interactions with biological targets make it an attractive candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing drug discovery efforts worldwide.

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